

# Pro-Met (L-Prolyl-L-methionine) discovery and history

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## Pro-Met (L-Prolyl-L-methionine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

L-Prolyl-L-methionine (**Pro-Met**) is a dipeptide composed of the amino acids L-proline and L-methionine.[1] Despite the long history of its constituent amino acids, specific research on the discovery, synthesis, and biological activity of **Pro-Met** is remarkably limited in publicly available scientific literature. The Human Metabolome Database categorizes Prolyl-Methionine as an "expected" metabolite, resulting from protein catabolism, which has not yet been definitively identified in human tissues or biofluids.[2] This guide provides a comprehensive overview of the available information on **Pro-Met**, including the history of its constituent amino acids, a detailed theoretical synthesis protocol, and an exploration of the potential biological significance of this dipeptide based on the known functions of L-proline and L-methionine. The conspicuous absence of quantitative data and defined signaling pathways for **Pro-Met** underscores a significant gap in current biochemical and pharmacological knowledge, presenting potential opportunities for novel research.

## **Discovery and History**



Direct historical accounts of the discovery or first synthesis of L-Prolyl-L-methionine are not readily available in scientific literature. However, the history of its constituent amino acids provides a temporal framework for its earliest possible synthesis.

- L-Proline: First isolated in 1900 by Richard Willstätter, L-proline was synthesized a year later by Emil Fischer.[3] Its unique cyclic structure makes it a critical component of proteins, particularly collagen.[4]
- L-Methionine: This essential sulfur-containing amino acid was first isolated in 1921 by John Howard Mueller.[5] Its industrial synthesis involves the combination of acrolein, methanethiol, and cyanide to produce a hydantoin intermediate.[5]

Given that both precursor amino acids were known by 1921, the synthesis of **Pro-Met** was chemically feasible from that point forward. The assignment of its CAS number, 52899-08-8, suggests its formal registration in chemical literature likely occurred in the 1970s.

### **Physicochemical Properties**

A summary of the key physicochemical properties of L-Prolyl-L-methionine is provided in the table below.

Property	Value	Source
Molecular Formula	C10H18N2O3S	[1]
Molecular Weight	246.33 g/mol	[1]
IUPAC Name	(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid	[1]
CAS Number	52899-08-8	[1]

## Experimental Protocols: Synthesis of L-Prolyl-L-methionine

While the original synthesis paper is not available, a standard and reliable method for synthesizing **Pro-Met** would be through solution-phase peptide coupling. This method offers a



high degree of control and scalability.

#### **Solution-Phase Synthesis of Pro-Met**

This protocol describes the coupling of N-terminally protected L-proline with C-terminally protected L-methionine, followed by deprotection to yield the final dipeptide.

#### Materials:

- N-α-tert-Butoxycarbonyl-L-proline (Boc-Pro-OH)
- L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- 1 M aqueous hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Trifluoroacetic acid (TFA)
- · Diethyl ether

#### Procedure:



#### · Activation of Boc-Pro-OH:

- Dissolve Boc-Pro-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM at 0°C.
- Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

#### · Coupling Reaction:

- In a separate flask, dissolve H-Met-OMe·HCl (1.0 equivalent) in anhydrous DMF.
- Neutralize the hydrochloride salt by adding DIPEA (1.2 equivalents) and stir for 15 minutes at room temperature.
- Add the activated Boc-Pro-OH solution (from step 1) to the H-Met-OMe solution.
- Allow the reaction to proceed for 12-24 hours at room temperature, monitoring by thinlayer chromatography (TLC).
- Work-up and Purification of Protected Dipeptide:
  - Filter the reaction mixture to remove the DCU precipitate.
  - Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude Boc-**Pro-Met**-OMe.
  - Purify the crude product by flash column chromatography on silica gel.

#### Deprotection:

- Dissolve the purified Boc-Pro-Met-OMe in a solution of 50% TFA in DCM.
- Stir the solution at room temperature for 1-2 hours.



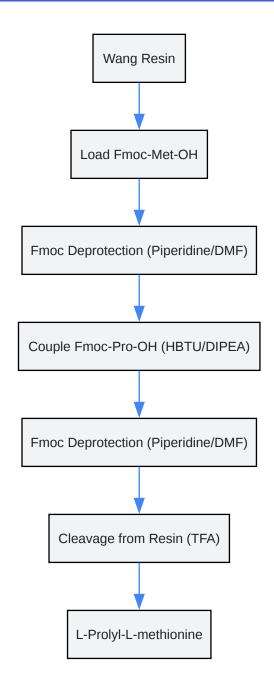
- Remove the solvent under reduced pressure.
- Triturate the residue with cold diethyl ether to precipitate the deprotected **Pro-Met** methyl ester as a TFA salt.
- Saponification (optional, for free acid):
  - Dissolve the TFA salt in a mixture of methanol and water.
  - Add 1 M sodium hydroxide and stir until the ester is fully hydrolyzed (monitored by TLC).
  - Neutralize with 1 M HCl and concentrate to obtain the final L-Prolyl-L-methionine product.

### Solid-Phase Peptide Synthesis (SPPS) of Pro-Met

Alternatively, SPPS offers a more automated and high-throughput approach.

Workflow for SPPS:





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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **Pro-Met**.

## **Biological Context and Potential Significance**

In the absence of direct studies on **Pro-Met**, its potential biological roles can be inferred from the functions of its constituent amino acids.

## L-Proline: Structural and Signaling Roles



L-proline is a non-essential amino acid with unique structural properties due to its secondary amine integrated into a pyrrolidine ring.

- Collagen Synthesis: Proline is a major component of collagen, the most abundant protein in mammals, where it is often hydroxylated to hydroxyproline, a modification critical for the stability of the collagen triple helix.[4]
- Cellular Stress Response: Proline acts as an osmoprotectant, helping cells to withstand environmental stresses such as osmotic shock and oxidative stress.[6]
- Signaling Pathways: Proline metabolism has been shown to influence cellular signaling pathways, including the mTOR pathway, and can impact cell proliferation and migration.[7]

#### L-Methionine: Metabolism and Antioxidant Defense

L-methionine is an essential, sulfur-containing amino acid with diverse and critical roles in cellular function.

- Protein Synthesis: Methionine is one of the 20 proteinogenic amino acids and is the initiating amino acid in the biosynthesis of most proteins.[8]
- Metabolic Precursor: It is a precursor for other sulfur-containing compounds, including
  cysteine and taurine, and is a key component in the synthesis of S-adenosylmethionine
  (SAM), the primary methyl group donor in the cell.
- Antioxidant Activity: The sulfur atom in methionine can be reversibly oxidized to methionine sulfoxide, allowing it to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.[9] L-methionine has been shown to protect against oxidative stress and mitochondrial dysfunction in in-vitro models of Parkinson's disease.[10][11]

#### **Potential Roles of the Dipeptide Pro-Met**

Based on the functions of its components, **Pro-Met** could potentially exhibit several biological activities:

Antioxidant Properties: The presence of the methionine residue suggests that Pro-Met could
act as an antioxidant.



- Bioavailability: As a dipeptide, Pro-Met may be absorbed through different mechanisms than
  free amino acids, potentially influencing the bioavailability of proline and methionine.
- Neurological Activity: Both proline and methionine have been implicated in neurological
  function and dysfunction. High levels of proline can have neurotoxic effects, while methionine
  is crucial for the synthesis of neurotransmitters and other neurologically active molecules.
   [12] The dipeptide's activity in the central nervous system, if any, is unknown.

### Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals no studies that have identified or characterized any signaling pathways directly modulated by L-Prolyl-L-methionine. The biological effects of this dipeptide, should any exist, remain to be elucidated. The diagram below illustrates the current void in our understanding of **Pro-Met**'s molecular interactions.



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